SL0101, chemically known as kaempferol 3-O-(3″,4″-di-O-acetyl-α-L-rhamnopyranoside), is a natural product isolated from the tropical plant Forsteronia refracta. [] It is classified as a flavonoid glycoside, a group of compounds characterized by a flavonoid unit linked to a sugar molecule. SL0101 has gained significant attention in scientific research due to its remarkable specificity as an inhibitor of the p90 ribosomal S6 kinase (RSK) family of enzymes. [] RSKs are serine/threonine kinases that play pivotal roles in cell signaling pathways, particularly those downstream of the mitogen-activated protein kinase (MAPK) pathway. [] The discovery of SL0101 provided a valuable tool for investigating the biological functions of RSK and its potential as a therapeutic target in various diseases, especially cancer.
The total synthesis of SL0101 has been achieved, confirming its structural assignment and enabling further biological evaluation. [] The synthesis relies on a diastereoselective palladium-catalyzed glycosylation reaction to control the stereochemistry at the anomeric center of the rhamnose sugar. [] This approach allows for the preparation of SL0101 and various analogues with different sugar moieties and acylations. [, ]
Further synthetic efforts have focused on modifying the rhamnose moiety to enhance the biological stability and potency of SL0101. [, , ] This has included replacing the acetyl groups with carbamates or ethers and introducing alkyl substituents at various positions of the rhamnose ring. [, , ] These modifications aimed to address the inherent instability of the acetyl groups to esterases while preserving the selectivity and potency of the compound as an RSK inhibitor.
The primary chemical reaction involving SL0101 is its binding to the ATP-binding site of RSK, specifically within the N-terminal kinase domain (NTKD). [, ] This interaction is non-covalent and is driven by hydrophobic interactions and hydrogen bonding between SL0101 and residues within the rearranged binding pocket. [] The binding of SL0101 to RSK prevents ATP from binding, thereby inhibiting the kinase activity of the enzyme.
Other chemical reactions of interest involve the potential metabolism of SL0101 by esterases. [] The acetyl groups on the rhamnose moiety are susceptible to hydrolysis by esterases, leading to the formation of the less potent TriOH-SL0101 (2), which lacks these acetyl groups. [] This metabolic instability has driven the synthesis of analogues with modified rhamnose moieties to enhance the biological stability of the compound. [, , ]
SL0101 exerts its biological effects by selectively inhibiting the kinase activity of the p90 ribosomal S6 kinases (RSK1/2). [, ] The mechanism of inhibition involves binding to the ATP-binding site within the N-terminal kinase domain of RSK, thereby preventing ATP from binding and blocking the phosphorylation of downstream substrates. [, ] The high specificity of SL0101 for RSK1/2 stems from a unique induced fit mechanism where the compound triggers a conformational change in the enzyme, creating a hydrophobic pocket that perfectly accommodates SL0101. []
SL0101 has been instrumental in elucidating the role of RSK in cancer cell proliferation, survival, and metastasis. [, , , ] Studies have shown that SL0101 inhibits the growth of various cancer cell lines, including breast, prostate, glioblastoma, and myeloma. [, , , , ] This inhibition is primarily attributed to the blocking of RSK-mediated signaling pathways that promote cell cycle progression, survival, and metastatic potential. [, , , , ]
SL0101 has been utilized to investigate the role of RSK in cardiovascular physiology, particularly in smooth muscle function and blood pressure regulation. [, , ] It has been shown to suppress the contractile force in pulmonary artery smooth muscle, suggesting a role for RSK in regulating vascular tone. [] Additionally, SL0101 has been used to study the role of RSK in the slow force response to myocardial stretch, a process involved in cardiac hypertrophy. []
SL0101 has found applications in neuroscience research, particularly in understanding synaptic plasticity and neuronal signaling. [] Studies have shown that SL0101 can differentially regulate the phosphorylation of ribosomal protein S6 (rpS6) at active synapses versus dendrites and cell bodies, suggesting a role for RSK in compartmentalized protein synthesis in neurons. []
SL0101 has been used to study the role of RSK in developmental processes, such as endothelial differentiation and erythropoiesis. [, ] It has been shown to enhance endothelial differentiation from vascular progenitors, suggesting a role for RSK in vascular development. [] Additionally, SL0101 has been shown to rescue defective erythropoiesis caused by blockade of mitochondrial aconitase, highlighting the importance of RSK in red blood cell development. []
Despite its selectivity for RSK, SL0101 suffers from poor biological stability due to the labile acetyl groups. [] Future research should focus on developing analogues with improved stability while maintaining or enhancing the potency and selectivity for RSK. This could involve exploring various rhamnose modifications, such as replacing the acetyl groups with more stable carbamates or ethers, or introducing alkyl substituents at specific positions of the rhamnose ring. [, , ]
While SL0101 preferentially inhibits RSK1/2, it shows limited selectivity against other RSK isoforms, particularly RSK3 and RSK4, which have been implicated as tumor suppressors. [, , ] Future studies should aim to develop isoform-specific RSK inhibitors to dissect the unique roles of each isoform in various cellular processes and disease states.
The promising preclinical data using SL0101 in various cancer models have provided a strong rationale for exploring RSK as a therapeutic target. [, , , , ] Future research should focus on developing RSK inhibitors with favorable pharmacokinetic properties suitable for clinical evaluation. This would involve optimizing the structure of SL0101 analogues to improve their bioavailability, metabolic stability, and drug-like properties.
Beyond cancer, RSK has been implicated in a wide range of diseases, including cardiovascular diseases, neurological disorders, and inflammatory conditions. [, , , , , ] Future studies should investigate the therapeutic potential of RSK inhibitors in these diseases using SL0101 as a starting point to develop more potent and specific compounds.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: